molecular formula C19H18N6O6 B2755511 N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351632-05-7

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Cat. No. B2755511
CAS RN: 1351632-05-7
M. Wt: 426.389
InChI Key: HQQSWIDCAHVIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C19H18N6O6 and its molecular weight is 426.389. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Potential : Research has explored the computational and pharmacological capabilities of 1,3,4-oxadiazole and pyrazole novel derivatives. These studies have revealed that compounds within this class can exhibit moderate inhibitory effects across a range of assays, including toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain derivatives showed good affinity for COX-2 and 5-LOX, correlating to significant analgesic and anti-inflammatory effects. This suggests potential therapeutic applications in managing pain and inflammation (Faheem, 2018).

Antioxidant Activity : The synthesis and antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives have been documented. Compounds in this series were found to exhibit significant radical scavenging activities, indicating their potential as antioxidants. Such activity is particularly relevant for the development of treatments against oxidative stress-related diseases (Kotaiah et al., 2012).

Antimicrobial and Antitumor Activities : Novel isoxazolines and isoxazoles derived from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have been synthesized and evaluated for antimicrobial and antitumor activities. These compounds have shown promise in targeting various bacterial and fungal strains, as well as exhibiting potential against cancer cell lines, suggesting a broad spectrum of biological applications (Rahmouni et al., 2014).

Cytotoxic Activity for Cancer Treatment : Research into the design and synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has highlighted their cytotoxic activity against cancer cell lines. These findings are crucial for the development of new anticancer agents, providing a foundation for further investigation into their therapeutic potential (Al-Sanea et al., 2020).

Antimicrobial Efficacy : Another study focused on the synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. Some of these compounds demonstrated moderate to outstanding antimicrobial activity against a range of pathogens, highlighting their potential as leads for developing new antimicrobial agents (El-sayed et al., 2017).

properties

IUPAC Name

oxalic acid;N-phenyl-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2.C2H2O4/c24-14(20-13-5-2-1-3-6-13)11-23-9-12(10-23)17-21-16(22-25-17)15-18-7-4-8-19-15;3-1(4)2(5)6/h1-8,12H,9-11H2,(H,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQSWIDCAHVIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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